4-(Triphenylphosphonio)butane-1-sulfonate is a quaternary ammonium compound characterized by the presence of a triphenylphosphonium group attached to a butane-1-sulfonate moiety. Its chemical formula is C19H22O3S, and it has a molecular weight of 342.45 g/mol. This compound is notable for its ionic properties, making it useful in various chemical applications, particularly in organic synthesis and catalysis. It is often utilized in reactions involving phosphonium ylides, which are crucial intermediates in the Wittig reaction, facilitating the formation of alkenes from carbonyl compounds .
The synthesis of 4-(Triphenylphosphonio)butane-1-sulfonate typically involves the following steps:
4-(Triphenylphosphonio)butane-1-sulfonate has several notable applications:
Several compounds share structural or functional similarities with 4-(Triphenylphosphonio)butane-1-sulfonate. Below is a comparison highlighting its uniqueness:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
Triphenylphosphine | Phosphorus with three phenyl groups | Commonly used as a reagent but lacks sulfonate group |
Butanesulfonic acid | Sulfonic acid with butane backbone | Acidic nature; not ionic like the phosphonium salt |
4-(Aminobutyl)-triphenylphosphonium chloride | Amino group addition | Contains an amine; different reactivity profile |
Triethylamine | Tertiary amine | Basic properties; not used for ylide formation |
4-(Triphenylphosphonio)butane-1-sulfonate stands out due to its dual functionality as both a phosphonium salt and an ionic liquid precursor, making it particularly versatile in synthetic chemistry applications.
Irritant